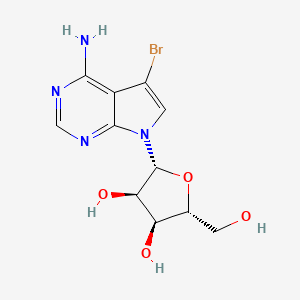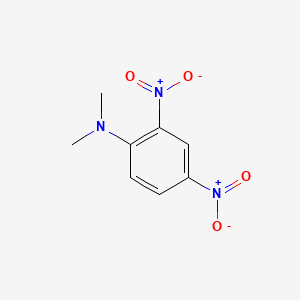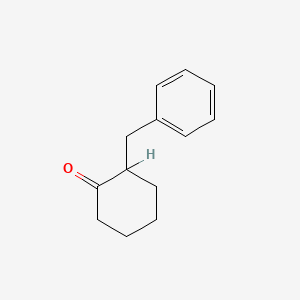
2-Benzylcyclohexanone
Overview
Description
2-Benzylcyclohexanone is an organic compound with the molecular formula C₁₃H₁₆O. It is a derivative of cyclohexanone, where a benzyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylcyclohexanone can be synthesized through the catalytic hydrogenation of 2-benzalcyclohexanone. This process involves the addition of hydrogen to the double bond of 2-benzalcyclohexanone in the presence of a catalyst, typically palladium on carbon (Pd/C), under hydrogen gas at elevated pressures .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction of this compound can yield 2-benzylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products:
Oxidation: this compound oxime.
Reduction: 2-Benzylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Scientific Research Applications
2-Benzylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylcyclohexanone involves its interaction with various molecular targets. The benzyl group at the second position of the cyclohexane ring plays a crucial role in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Cyclohexanone: Lacks the benzyl group, making it less reactive in certain reactions.
2-Phenylcyclohexanone: Similar structure but with a phenyl group instead of a benzyl group.
2-Methylcyclohexanone: Contains a methyl group at the second position, affecting its reactivity differently.
Uniqueness: 2-Benzylcyclohexanone is unique due to the presence of the benzyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile in various applications .
Properties
IUPAC Name |
2-benzylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYLPYBYCYQGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314740 | |
| Record name | 2-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-33-8 | |
| Record name | 2-Benzylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 946-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-Benzylcyclohexanone and what factors influence its synthesis?
A1: this compound can be synthesized through a three-step process. First, 2-benzylidenecyclohexanone is synthesized via an Aldol Reaction using benzaldehyde and cyclohexanone. [] The reaction conditions, such as the molar ratio of reactants and reaction temperature, can significantly impact the yield of 2-benzylidenecyclohexanone. [] Next, catalytic reduction of 2-benzylidenecyclohexanone yields this compound. The catalyst dosage influences the efficiency of this hydrogenation reaction. [] Finally, a reductive amination reaction converts this compound into the final product, 2-benzylcyclohexylamine. []
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound is typically characterized using spectroscopic techniques such as Infrared Spectroscopy (IR) and Gas Chromatography-Mass Spectrometry (GCMS). []
Q3: Can you explain the concept of enantioselective protonation and its relevance to this compound?
A3: Enantioselective protonation refers to the preferential formation of one enantiomer over the other during a protonation reaction. This is particularly relevant to chiral molecules like this compound, which exists as two enantiomers (mirror image molecules). Researchers have successfully achieved enantioselective protonation of this compound using chiral gamma-hydroxyselenoxides. [] For instance, reacting a zinc bromide enolate of cyclohexanone with a specific enantiomer of a gamma-hydroxyselenoxide yielded predominantly the (S)-enantiomer of this compound. []
Q4: How can host-guest inclusion complexation be used for the deracemization of this compound?
A4: Deracemization is the process of converting a racemic mixture (equal amounts of both enantiomers) into a product enriched in one enantiomer. Researchers have successfully deracemized this compound using optically active host compounds like (-)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decane. [, , ] This host molecule selectively forms an inclusion complex with one enantiomer of this compound, facilitating its separation and ultimately leading to a deracemized product. [, , ]
Q5: Has this compound been used in studying enzymatic reactions?
A5: Yes, this compound has been utilized in studying enzymatic reactions, particularly those involving enantioselectivity. Research shows that certain yeast strains, like Pichia farinosa, can catalyze the enantioselective hydrolysis of enol esters to yield chiral ketones like this compound. [] Interestingly, studies using P. farinosa revealed that the enantioselectivity of this reaction relied on a specific factor present within the yeast cells, highlighting the complexity of enzymatic processes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
![1-[(aminooxy)methyl]-4-methylbenzene hydrochloride](/img/structure/B1266490.png)
![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)
![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1266493.png)

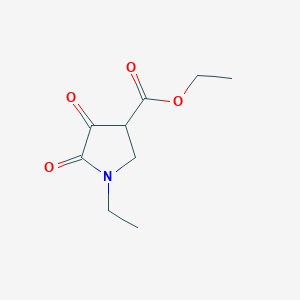
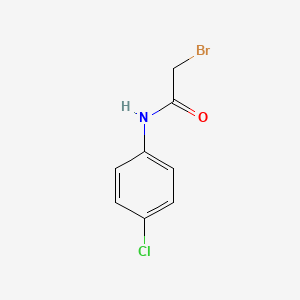
![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)

